molecular formula C16H28O2 B14416561 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one CAS No. 82254-84-0

4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one

Cat. No.: B14416561
CAS No.: 82254-84-0
M. Wt: 252.39 g/mol
InChI Key: XIYPWQCBALRUBK-UHFFFAOYSA-N
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Description

4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one is a cyclohexanone derivative featuring a hexyl chain at the 4-position and a 3-oxobutyl group at the 2-position.

Properties

CAS No.

82254-84-0

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

4-hexyl-2-(3-oxobutyl)cyclohexan-1-one

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-14-9-11-16(18)15(12-14)10-8-13(2)17/h14-15H,3-12H2,1-2H3

InChI Key

XIYPWQCBALRUBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(=O)C(C1)CCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. For instance, the reaction between cyclohexanone and methyl vinyl ketone in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of specific catalysts and optimized reaction conditions can facilitate the large-scale synthesis of 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one .

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one, enabling comparative analysis of their properties and applications:

Cuelure and Raspberry Ketone Derivatives
  • Cuelure (4-(3-oxobutyl)phenyl acetate): A phenyl acetate derivative with a 3-oxobutyl group, used as a fruit fly attractant. Unlike 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one, cuelure’s aromatic ring enhances volatility, making it suitable for pest control .
  • Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one): A natural compound with a hydroxylated phenyl group. Its polarity contrasts with the hexyl chain in the target compound, affecting solubility and bioactivity .

Key Comparison

Property 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one Cuelure Raspberry Ketone
Core Structure Cyclohexanone Phenyl acetate Phenyl butanone
Functional Groups Hexyl, 3-oxobutyl 3-oxobutyl, acetate Hydroxyphenyl, ketone
Volatility Likely low (long alkyl chain) High Moderate
Application Underexplored Pest attractant Flavoring agent
Methoxmetamine
  • Structure: 2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one .
  • Comparison: Shares the cyclohexanone core but substitutes the hexyl and 3-oxobutyl groups with a methoxyphenyl ring and methylamino group.
Mannich Base Derivatives of Cyclohexanone
  • Example : (2E,6E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one .
  • Comparison: Features conjugated enone systems and Mannich base substitutions, enhancing antioxidant and anti-inflammatory activity. The target compound lacks conjugation and polar Mannich bases, likely reducing its bioactivity but improving lipid solubility.

Bioactivity Data

Compound Type Anti-inflammatory Activity (IC₅₀) Antioxidant Activity (DPPH scavenging, IC₅₀)
Mannich Base Derivative 12–18 µM (e.g., Compound 2d) 50–100 µM
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one Not reported Not reported
Furan-Derived Cyclohexanones (C11, C16)
  • Structure : (E)-2-(furan-2-ylmethylene)cyclohexan-1-one (C11) and (2E,6E)-2,6-bis(furan-2-ylmethylene)cyclohexan-1-one (C16) .
  • Comparison :
    • Extended conjugation via furan rings increases energy density, making these compounds fuel precursors.
    • The target compound’s hexyl chain may reduce energy density but improve compatibility with hydrophobic matrices.

Energy Properties

Compound Volumetric Energy Density (MJ/L) Pour Point (°C)
C11 35.2 -10
C16 38.7 5
Target Not reported Not reported
Hydroxy-Oxo Cyclohexenones
  • Example: 6-Hydroxy-3-oxo-alpha-ionone (4-hydroxy-3,5,5-trimethyl-4-[(1E)-3-oxobut-1-en-1-yl]cyclohex-2-en-1-one) .
  • Comparison: Contains hydroxyl and conjugated enone groups, enhancing antioxidant activity.

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